1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring, along with a bromopropanone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by the introduction of the amino group. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations. Industrial production methods may involve large-scale bromination and amination processes, optimized for yield and purity.
Chemical Reactions Analysis
1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted phenyl derivatives and bromopropanone analogs.
Scientific Research Applications
1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with various molecular targets. The amino and bromomethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as enzyme activity and signal transduction. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one include other brominated phenyl derivatives and amino-substituted phenyl compounds. What sets this compound apart is the combination of both amino and bromomethyl groups, which provides unique reactivity and versatility in chemical synthesis. Examples of similar compounds include:
- 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one
- 1-(2-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one
These compounds share structural similarities but differ in the specific positioning and number of substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C10H11Br2NO |
---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-4-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
GOPULBKDAWBHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)CBr)N)Br |
Origin of Product |
United States |
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